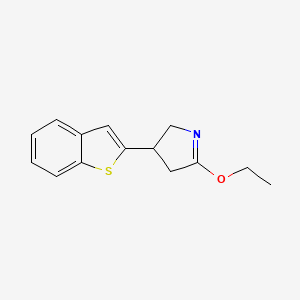
3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a bicyclic system containing a benzene ring fused with a thiophene ring at the 4,5-positions . This compound is of interest due to its potential pharmacological applications and its structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzothiophene with ethoxyacetylene under palladium-catalyzed conditions to form the corresponding ethoxy-substituted benzothiophene . This intermediate can then undergo cyclization with an appropriate amine to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Alkyl-substituted benzothiophene derivatives
Scientific Research Applications
3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes, receptors, and ion channels, leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ipragliflozin: A benzothiophene derivative used as an antidiabetic drug.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Uniqueness
3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the ethoxy group and the pyrrole ring, which confer distinct chemical and biological properties compared to other benzothiophene derivatives .
Properties
CAS No. |
88234-59-7 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H15NOS/c1-2-16-14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
QWUNSVSZYKPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


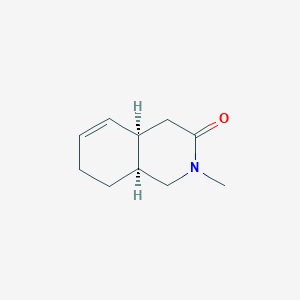
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
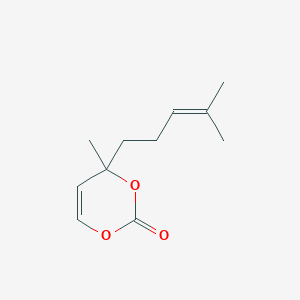
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

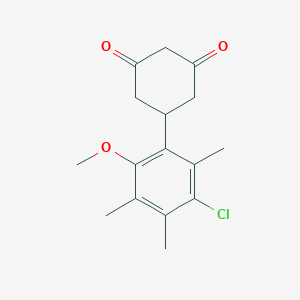
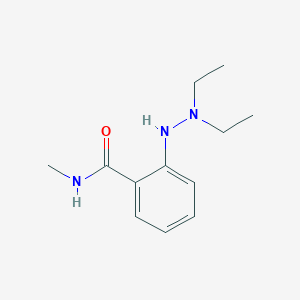
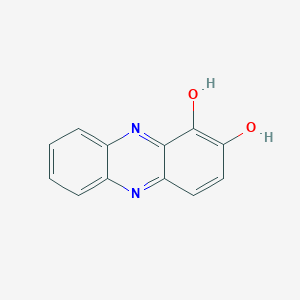
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
